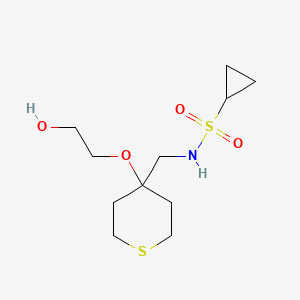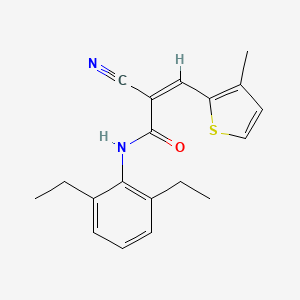![molecular formula C12H15N3O B2773980 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline CAS No. 1006959-24-5](/img/structure/B2773980.png)
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is an organic compound with the molecular formula C12H15N3O It is a derivative of aniline, featuring a pyrazole ring substituted with two methyl groups and connected to an aniline moiety via a methoxy linker
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities , suggesting they may interact with the biochemical pathways related to these diseases.
Result of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Methoxylation: The methylated pyrazole is reacted with an appropriate methoxy reagent to introduce the methoxy group.
Coupling with Aniline: Finally, the methoxylated pyrazole is coupled with aniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]benzene
- 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]phenol
- 2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]pyridine
Uniqueness
2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which confer distinct electronic and steric properties
Propiedades
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOMRMKZQSYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2773897.png)
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)





![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)
![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
